Methyl 4-(6-phenylimidazo[2,1-b]thiazole-3-carboxamido)benzoate
Description
Methyl 4-(6-phenylimidazo[2,1-b]thiazole-3-carboxamido)benzoate is a complex organic compound that belongs to the class of imidazo[2,1-b]thiazole derivatives.
Properties
IUPAC Name |
methyl 4-[(6-phenylimidazo[2,1-b][1,3]thiazole-3-carbonyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3S/c1-26-19(25)14-7-9-15(10-8-14)21-18(24)17-12-27-20-22-16(11-23(17)20)13-5-3-2-4-6-13/h2-12H,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGELSRWQNPPRAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CSC3=NC(=CN23)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(6-phenylimidazo[2,1-b]thiazole-3-carboxamido)benzoate typically involves the reaction of thiourea, acetone, and α-bromoacetophenone to form the imidazo[2,1-b]thiazole core . This core is then further functionalized through various chemical reactions to introduce the phenyl and benzoate groups.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(6-phenylimidazo[2,1-b]thiazole-3-carboxamido)benzoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol under reflux conditions.
Substitution: Bromine in chloroform at room temperature.
Major Products Formed:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced imidazo[2,1-b]thiazole derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of the imidazo[2,1-b]thiazole scaffold, including methyl 4-(6-phenylimidazo[2,1-b]thiazole-3-carboxamido)benzoate, exhibit significant anticancer properties. A study highlighted the synthesis of several thiazole derivatives that demonstrated potent activity against acute myeloid leukemia (AML) cell lines. The most active compounds were identified through structure-activity relationship (SAR) studies, emphasizing the importance of specific substitutions on the thiazole ring for enhancing biological activity .
Table 1: Summary of Anticancer Activity
| Compound | Target Cancer Type | IC50 (μM) |
|---|---|---|
| Compound 19 | AML (MV4-11) | 0.002 |
| This compound | TBD | TBD |
Antibacterial Activity
The thiazole ring system has been recognized for its broad-spectrum antimicrobial activities. Research has shown that derivatives containing this scaffold can effectively inhibit various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of specific functional groups has been linked to enhanced antibacterial efficacy .
Table 2: Antibacterial Activity Overview
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| This compound | Staphylococcus spp. | TBD |
| Compound X | Escherichia coli | 125 |
Antifungal Activity
In addition to antibacterial properties, some derivatives have shown antifungal activity against pathogens such as Candida albicans and Aspergillus niger. The structure-activity relationship indicates that modifications to the thiazole moiety can significantly influence antifungal potency .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound and similar compounds. Key findings from SAR studies include:
- Substituent Effects : Electron-withdrawing groups at specific positions on the aromatic ring enhance activity against cancer cells.
- Hydrophobic Interactions : Increasing lipophilicity often correlates with improved antimicrobial properties.
Table 3: Key Structural Modifications and Their Effects
| Modification | Effect on Activity |
|---|---|
| Electron-withdrawing groups (NO₂) | Increased anticancer potency |
| Hydrophobic substituents | Enhanced antibacterial activity |
Mechanism of Action
The mechanism of action of Methyl 4-(6-phenylimidazo[2,1-b]thiazole-3-carboxamido)benzoate involves its interaction with various molecular targets, including enzymes and receptors. The compound can bind to DNA and proteins, leading to the inhibition of specific biological pathways. For example, it has been shown to induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial membrane potential .
Comparison with Similar Compounds
3-Methyl-6-phenylimidazo[2,1-b]thiazole: Similar core structure but lacks the benzoate group.
3-Methyl-6-(4-trifluoromethyl)phenylimidazo[2,1-b]thiazole: Contains a trifluoromethyl group instead of a phenyl group.
Uniqueness: The presence of the benzoate group, in particular, contributes to its distinct chemical properties and reactivity .
Biological Activity
Methyl 4-(6-phenylimidazo[2,1-b]thiazole-3-carboxamido)benzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, supported by relevant data and case studies.
1. Synthesis of this compound
The synthesis typically involves several key steps:
- Formation of the Imidazo[2,1-b]thiazole Core : This is achieved through cyclization reactions involving thioamide and α-haloketone precursors.
- Introduction of Phenyl Group : A nucleophilic aromatic substitution reaction facilitates the attachment of the phenyl group to the imidazo[2,1-b]thiazole framework.
- Amidation : The carboxamido group is introduced via a coupling reaction with an appropriate amine, often using EDCI as a coupling agent.
2.1 Anticancer Properties
Research indicates that compounds derived from the imidazo[2,1-b]thiazole scaffold exhibit significant anticancer activity. In particular, this compound has shown promising results in inhibiting cell proliferation in various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MV4-11 (AML) | 0.002 | FLT3 kinase inhibition |
| HeLa (Cervical Cancer) | No significant activity | N/A |
The compound's activity against FLT3-dependent acute myeloid leukemia (AML) cells has been particularly noteworthy, indicating its potential as a targeted therapy for specific types of leukemia .
2.2 Neuropharmacological Effects
In addition to its anticancer properties, there is emerging evidence supporting the neuroprotective effects of this compound. The imidazo[2,1-b]thiazole derivatives have been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease:
| Compound | AChE Inhibition IC50 (µM) |
|---|---|
| This compound | Not yet quantified in current studies |
While specific data for this compound's AChE inhibition is limited, related compounds have demonstrated significant inhibitory activity against AChE . This suggests potential therapeutic applications in treating cognitive decline associated with Alzheimer's disease.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- FLT3 Kinase Inhibition : The compound binds to the FLT3 kinase domain, inhibiting its activity and leading to reduced cell proliferation in AML cells.
- AChE Interaction : Although direct studies on this compound are lacking, similar imidazo[2,1-b]thiazole derivatives have shown competitive inhibition against AChE .
4. Case Studies and Research Findings
Several studies have explored the biological activities of imidazo[2,1-b]thiazole derivatives:
- A study highlighted a series of derivatives that exhibited potent anti-leukemic activity with IC50 values in the nanomolar range against MV4-11 cells .
- Another investigation into related compounds indicated promising results in inhibiting AChE activity, which could translate into neuroprotective effects .
Q & A
Basic: What are the standard synthetic routes for Methyl 4-(6-phenylimidazo[2,1-b]thiazole-3-carboxamido)benzoate?
Methodological Answer:
The synthesis typically involves multi-step reactions:
Imidazo[2,1-b]thiazole Core Formation : React 6-phenyl-substituted thiazole precursors with carboxamide derivatives under reflux conditions in ethanol or acetic acid. For example, refluxing with substituted benzaldehydes and glacial acetic acid for 4 hours yields intermediates .
Amide Coupling : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the imidazothiazole carboxylic acid to the 4-aminobenzoate ester.
Esterification : Protect the carboxylic acid group using methyl esterification under acidic or basic conditions.
Key Validation : Confirm intermediates via -NMR and LC-MS, and final product purity via HPLC (>95%) .
Advanced: How can reaction conditions be optimized to improve synthetic yield?
Methodological Answer:
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of aromatic intermediates .
- Catalysis : Introduce iodine or copper catalysts (e.g., CuI) to accelerate heterocyclic ring closure .
- Temperature Control : Optimize reflux duration (e.g., 4–6 hours) to balance yield and decomposition .
- Work-Up : Employ column chromatography (silica gel, ethyl acetate/hexane) for purification, with TLC monitoring to reduce side products .
Basic: What analytical techniques are used to confirm the compound’s structure?
Methodological Answer:
- Spectroscopy :
- -NMR and -NMR to verify aromatic protons, ester groups, and amide linkages .
- FT-IR for carbonyl (C=O) stretches (~1700 cm) and NH amide bands (~3300 cm).
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H] at m/z 408.1) .
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>98%) .
Advanced: How can discrepancies in spectral data be resolved during structural elucidation?
Methodological Answer:
- 2D NMR : Use HSQC and HMBC to assign ambiguous proton-carbon correlations, particularly for overlapping aromatic signals .
- X-ray Crystallography : Resolve tautomeric forms or stereochemical ambiguities (e.g., imidazole-thiazole ring conformation) .
- Isotopic Labeling : Introduce -labeled precursors to clarify nitrogen environments in the heterocycle .
Basic: What in vitro assays are used to evaluate biological activity?
Methodological Answer:
- Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays (IC determination) .
- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) to measure GI values .
- Receptor Binding : Radioligand displacement assays (e.g., -labeled competitors) for GPCR targets .
Advanced: How can structure-activity relationships (SAR) be systematically explored?
Methodological Answer:
- Analog Synthesis : Vary substituents on the phenyl ring (e.g., electron-withdrawing groups like -F or -Cl) to modulate lipophilicity .
- Pharmacophore Modeling : Use Schrödinger’s Phase or MOE to identify critical hydrogen-bonding motifs (e.g., amide linkage) .
- Free-Wilson Analysis : Correlate substituent effects (e.g., 4-methoxy vs. 4-fluoro) with bioactivity trends .
Advanced: How to address contradictions in reported biological activity data?
Methodological Answer:
- Purity Verification : Re-test compounds with ≥99% HPLC purity to rule out impurity-driven artifacts .
- Assay Standardization : Use identical cell lines (e.g., ATCC-certified) and protocols (e.g., 48-hour incubation) for reproducibility .
- Off-Target Profiling : Employ kinome-wide screening (e.g., DiscoverX) to identify unintended targets .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and EN 166-certified goggles .
- Ventilation : Use fume hoods with ≥100 ft/min face velocity during weighing .
- Storage : Keep in amber glass vials at 2–8°C under nitrogen to prevent hydrolysis .
Advanced: How to characterize decomposition products under stressed conditions?
Methodological Answer:
- Forced Degradation : Expose to heat (60°C, 72 hours), acid (0.1 M HCl), and UV light (ICH Q1B) .
- LC-MS/MS : Identify degradation products (e.g., hydrolyzed benzoic acid) via fragmentation patterns .
- Thermal Analysis : Use TGA/DSC to detect mass loss events (e.g., ester cleavage at ~200°C) .
Advanced: What strategies enable selective functionalization of the imidazothiazole core?
Methodological Answer:
- Electrophilic Substitution : Brominate at the 5-position using NBS in CCl .
- Cross-Coupling : Suzuki-Miyaura reactions with arylboronic acids (Pd(PPh), KCO) to introduce biaryl motifs .
- Protection/Deprotection : Temporarily mask the amide with Boc groups during alkylation steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
